molecular formula C6H6O B084864 4-Hexen-1-YN-3-one CAS No. 13061-80-8

4-Hexen-1-YN-3-one

Cat. No. B084864
CAS RN: 13061-80-8
M. Wt: 94.11 g/mol
InChI Key: UCQNRUHGBZEFQY-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hexen-1-YN-3-one is a chemical compound that has gained significant attention from the scientific community due to its unique chemical structure and diverse range of applications. It is a highly reactive molecule that contains both an alkyne and a conjugated carbonyl group, which makes it a valuable building block for the synthesis of various organic compounds. In

Mechanism of Action

The mechanism of action of 4-Hexen-1-YN-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
4-Hexen-1-YN-3-one has been shown to exhibit a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-bacterial activities. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been shown to reduce inflammation and pain in animal models of arthritis and colitis. Additionally, it has been shown to exhibit antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-Hexen-1-YN-3-one in lab experiments is its high reactivity and versatility. It can be easily modified to incorporate various functional groups and can be used as a building block for the synthesis of various organic compounds. However, one of the major limitations of using 4-Hexen-1-YN-3-one is its high toxicity and instability. It can react with various nucleophiles and can cause severe damage to cells and tissues.

Future Directions

There are several future directions for the research on 4-Hexen-1-YN-3-one, including the development of new synthetic methods, the exploration of its biological activities and mechanisms of action, and the development of new applications in the fields of materials science and nanotechnology. Moreover, the development of new derivatives and analogs of 4-Hexen-1-YN-3-one with improved biological activities and lower toxicity is also an area of focus for future research.
Conclusion:
In conclusion, 4-Hexen-1-YN-3-one is a highly reactive and versatile chemical compound that has gained significant attention from the scientific community due to its diverse range of applications. It has been extensively studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. Moreover, it has been shown to exhibit promising biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. However, its high toxicity and instability remain major limitations for its use in lab experiments. Future research on 4-Hexen-1-YN-3-one is focused on the development of new synthetic methods, the exploration of its biological activities and mechanisms of action, and the development of new applications in the fields of materials science and nanotechnology.

Synthesis Methods

The synthesis of 4-Hexen-1-YN-3-one can be achieved through various methods, including the reaction of propargyl alcohol with acetic anhydride, the reaction of propargyl alcohol with acetic acid and copper (II) chloride, and the reaction of propargyl alcohol with acetic acid and sulfuric acid. The most commonly used method is the reaction of propargyl alcohol with acetic anhydride, which results in the formation of 4-Hexen-1-YN-3-one with a yield of up to 80%.

Scientific Research Applications

4-Hexen-1-YN-3-one has been extensively studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a versatile building block that can be used for the synthesis of various organic compounds, including natural products, pharmaceuticals, and polymers. Moreover, it has been shown to exhibit promising biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.

properties

CAS RN

13061-80-8

Product Name

4-Hexen-1-YN-3-one

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

(E)-hex-4-en-1-yn-3-one

InChI

InChI=1S/C6H6O/c1-3-5-6(7)4-2/h2-3,5H,1H3/b5-3+

InChI Key

UCQNRUHGBZEFQY-HWKANZROSA-N

Isomeric SMILES

C/C=C/C(=O)C#C

SMILES

CC=CC(=O)C#C

Canonical SMILES

CC=CC(=O)C#C

synonyms

4-Hexen-1-yn-3-one

Origin of Product

United States

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